Uridine, 5'-azido-2',5'-dideoxy-

Catalog No.
S666329
CAS No.
35959-37-6
M.F
C9H11N5O4
M. Wt
253.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uridine, 5'-azido-2',5'-dideoxy-

CAS Number

35959-37-6

Product Name

Uridine, 5'-azido-2',5'-dideoxy-

IUPAC Name

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

InChI

InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1

InChI Key

VAGBIQTXMSHWJX-SHYZEUOFSA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O

Structure and Modifications:

  • Uridine is a natural nucleoside found in RNA. It consists of a uracil base linked to a ribose sugar molecule.
  • In AZDU, the ribose sugar is modified in two ways:
    • At the 2' and 5' positions, the hydroxyl groups (OH) are replaced with hydrogen atoms (H), making it a dideoxy nucleoside. ()
    • At the 5' position, an azido group (N₃) is attached, replacing the original oxygen atom.

Potential Research Applications:

While research on AZDU itself is limited, its structural modifications offer intriguing possibilities for scientific exploration:

  • Antimetabolite Properties: The dideoxy modification might hinder the incorporation of AZDU into DNA during replication. This property could be investigated for its potential as an antiviral or anticancer agent, as these diseases involve rapid cell division. ()
  • Click Chemistry Applications: The azido group is a valuable functional group in click chemistry, a powerful tool for biomolecule conjugation. AZDU could be incorporated into probes or ligands to study specific biological processes. ()

XLogP3

-0.6

Other CAS

35959-37-6

Wikipedia

Uridine, 5'-azido-2',5'-dideoxy-

Dates

Modify: 2023-08-15

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